molecular formula C6H12Cl2O5S2 B13762758 Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro- CAS No. 53061-10-2

Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-

Cat. No.: B13762758
CAS No.: 53061-10-2
M. Wt: 299.2 g/mol
InChI Key: PEPHICBDUBUZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-, also known as bis(2-chloroethylsulphonylmethyl)ether, is a chloroalkyl ether featuring sulfonyl (SO₂) and ether (O) functional groups. Its molecular structure consists of an oxygen atom bridging two methylenesulfonyl groups, each attached to a 2-chloroethyl moiety.

Key identifiers include:

  • Alternative names: 1,1'-[Oxybis(methylenesulfonyl)]bis(2-chloroethane), Ethane, 1,1'-(oxybis(methylenesulfonyl))bis[2-chloro- .
  • Molecular formula: C₆H₁₂Cl₂O₅S₂ (calculated based on structural analysis).

Properties

CAS No.

53061-10-2

Molecular Formula

C6H12Cl2O5S2

Molecular Weight

299.2 g/mol

IUPAC Name

1-chloro-2-(2-chloroethylsulfonylmethoxymethylsulfonyl)ethane

InChI

InChI=1S/C6H12Cl2O5S2/c7-1-3-14(9,10)5-13-6-15(11,12)4-2-8/h1-6H2

InChI Key

PEPHICBDUBUZCC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)S(=O)(=O)COCS(=O)(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves multiple steps. One common method includes the reaction of ethylene oxide with methanesulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Pharmaceuticals

Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-] is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl groups enhance reactivity, making it suitable for forming complex molecules essential in drug development. For instance, it has been noted for its role in synthesizing compounds with potential anti-cancer properties.

Cosmetic Formulations

Research indicates that this compound can be incorporated into cosmetic formulations to improve stability and enhance skin hydration properties. A study utilizing response surface methodology demonstrated that formulations containing this compound exhibited favorable rheological properties and sensory characteristics, making them suitable for cosmetic applications .

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC). A specific method involves a reverse-phase column with acetonitrile and water as the mobile phase, which allows for effective separation of the compound from impurities . This method is scalable and applicable in pharmacokinetic studies to understand the compound's behavior in biological systems.

Polymer Chemistry

In polymer chemistry, ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-] serves as a hardening agent for various materials. Its ability to cross-link with other polymers enhances mechanical properties and stability under different environmental conditions. This application is particularly relevant in the development of sealants and coatings that require durability and resistance to solvents.

Case Study 1: Drug Development

A recent study focused on the synthesis of novel anti-cancer agents utilized ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-] as a key starting material. The resulting compounds showed promising cytotoxic activity against several cancer cell lines, indicating the potential of this compound in pharmaceutical applications.

Case Study 2: Cosmetic Stability Testing

In a comparative analysis of cosmetic formulations containing different emulsifiers, those incorporating ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-] demonstrated superior stability over a six-month period under varying temperature conditions. This highlights its effectiveness as a stabilizing agent in cosmetic products.

Mechanism of Action

The mechanism of action of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves its interaction with molecular targets through its functional groups. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to four structurally related chloroethers and sulfides (Table 1):

Compound Name CAS No. Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Risks
Bis(2-chloroethyl) ether 111-44-4 C₄H₈Cl₂O Ether 143.01 Industrial solvent; regulated as hazardous waste (U025) .
Bis(2-chloroethylthiomethyl)ether 63918-90-1 C₆H₁₂Cl₂OS₂ Ether, Thioether (S) 235.18 Suspected carcinogen; structural similarity to sulfur mustard .
Ethane,1,1'-[methylenebis(sulfonyl)]bis[2-chloro- 41123-59-5 C₅H₁₀Cl₂O₄S₂ Sulfonyl, Methylene 269.04 Polymer precursor; high thermal stability .
Target Compound: Ethane,1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro- 6294-34-4* C₆H₁₂Cl₂O₅S₂ Sulfonyl, Ether ~298.04 (calc.) Limited data; potential use in specialty polymers or sulfonating agents .

*Note: CAS No. 6294-34-4 may refer to a derivative; molecular weight discrepancies exist in evidence .

Functional Group Impact on Reactivity and Toxicity

  • Sulfonyl vs. Thioether Groups : The sulfonyl (SO₂) groups in the target compound increase polarity and oxidative stability compared to thioether (S) analogues like Bis(2-chloroethylthiomethyl)ether . This reduces volatility but may enhance environmental persistence .
  • Ether vs. Methylene Bridges : The oxygen bridge in the target compound contrasts with the methylene bridge in Ethane,1,1'-[methylenebis(sulfonyl)]bis[2-chloro- , leading to differences in bond angles and reactivity. Methylenebis(sulfonyl) compounds are more rigid, favoring polymer formation .

Regulatory and Hazard Profiles

  • Bis(2-chloroethyl) ether (CAS 111-44-4) is classified as a U025 hazardous waste due to carcinogenicity and aquatic toxicity .
  • Ethane,1,1'-[methylenebis(oxy)]bis[2-chloro- (CAS 111-91-1) is listed as U024 , highlighting risks from repeated exposure .

Thermal and Physical Properties

  • Melting Points : Sulfonyl-containing compounds (e.g., CAS 41123-59-5) exhibit higher melting points (~100–150°C) due to strong dipole-dipole interactions, whereas ethers like Bis(2-chloroethyl)ether are liquids at room temperature .
  • Solubility: The target compound’s sulfonyl groups enhance water solubility compared to non-polar analogues, increasing mobility in aquatic environments .

Biological Activity

Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-] (CAS No. 53061-10-2) is a chemical compound that has garnered attention due to its biological activity and potential health effects. This article explores the biological activity of this compound, focusing on its toxicological properties, metabolic pathways, and reproductive toxicity based on diverse research findings.

  • Molecular Formula : C6H12Cl2O5S2
  • Molecular Weight : 299.196 g/mol
  • CAS Registry Number : 53061-10-2

Structural Information

The compound is characterized by its unique structure, which includes two chloroethyl groups and an oxybis(methylenesulfonyl) linkage. This configuration is significant for its biological interactions.

Toxicological Profile

Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-] has been classified as a hazardous substance with notable reproductive toxicity. Key findings include:

  • Toxicity Classification : It is categorized as a Category 2 reproductive toxicant, indicating it may impair fertility and cause developmental harm to embryos .
  • Absorption and Metabolism : The compound is readily absorbed through various exposure routes, with dermal absorption being particularly high. Metabolism primarily involves O-demethylation followed by oxidation to form metabolites such as 2-methoxyacetic acid .

Case Studies and Research Findings

  • Developmental Toxicity in Animal Models :
    • A study involving pregnant CD-1 mice administered doses of 62.5 to 500 mg/kg bw/day during gestation revealed significant adverse effects on fetal growth and viability. At doses of 125 mg/kg bw/day and higher, malformations were observed in up to 94% of fetuses compared to only 0.35% in controls .
    • The primary metabolite, 2-methoxyacetic acid, was detected in the fetuses of treated mice, suggesting its role in mediating developmental toxicity .
  • Toxicokinetics :
    • In rats, approximately 90% of the administered dose was eliminated via urine, with minor fractions exhaled as carbon dioxide or excreted in feces. The half-life of the major metabolite in humans was calculated to be approximately 77.1 hours .
  • In Vitro Studies :
    • An in vitro dermal absorption study using human skin demonstrated significant absorption rates for this compound, reinforcing concerns regarding occupational exposure .

Data Summary Table

ParameterValue
Molecular FormulaC6H12Cl2O5S2
Molecular Weight299.196 g/mol
CAS Number53061-10-2
Toxicity ClassificationReproductive Toxicant (Category 2)
Major Metabolite2-Methoxyacetic Acid
Absorption RouteDermal (high), oral
Elimination (Rats)Urine (90%), CO₂ (3.6%), Feces (2.9%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.